

# N-deacetyl-N-formylcolchicine binding score compared to colchicine

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: N-deacetyl-N-formylcolchicine

CAS No.: 7411-12-3

Cat. No.: S580066

Get Quote

## Binding Affinity and Antiproliferative Activity

The table below summarizes the key experimental data comparing the binding and cytotoxic activity of **N-deacetyl-N-formylcolchicine** and colchicine.

Parameter	N-deacetyl-N-formylcolchicine (Gloriosine)	Colchicine
Binding Score to $\beta$ -tubulin	-7.5 kcal/mol [1]	-7.4 kcal/mol [1]
Binding Site Overlap	>85% overlap with colchicine binding pose [1]	Reference molecule [1]
Key Binding Interactions	Hydrophobic interactions with $\alpha$ Asn101, $\alpha$ Val181, $\alpha$ Ser178, $\alpha$ Thr179, $\beta$ Leu248, $\beta$ Lys254, $\beta$ Leu255, $\beta$ Asn258, $\beta$ Met259, $\beta$ Val315, $\beta$ Ala316, $\beta$ Asn350, $\beta$ Val351, $\beta$ Lys352 [1]	Hydrophobic interactions similar to gloriosine, plus one hydrogen bond with $\alpha$ Ser178 [1]
Antiproliferative Activity (IC <sub>50</sub> range)	32.61 - 100.28 nM (across 15 human cancer cell lines) [2]	Used as a positive control in the same study [2]

Parameter	N-deacetyl-N-formylcolchicine (Gloriosine)	Colchicine
Selectivity	High selectivity between cancer cells and normal breast cells (IC <sub>50</sub> : ~700 nM in normal cells) [2]	Information not specified in sources

## Detailed Experimental Data and Methodology

For research reproducibility, here is a detailed breakdown of the key experiments and methodologies used to generate the data above.

- **In Silico Docking Protocol:** Molecular docking was performed to predict the binding affinity and orientation of the molecules at the colchicine-binding site (CBS) on  $\beta$ -tubulin [1].
  - **Software & Algorithm:** Docking programs such as Autodock Vina [1].
  - **Protein Structure:** The crystal structure of tubulin in complex with colchicine (e.g., from the Protein Data Bank) was used [1] [3].
  - **Docking Procedure:** The 3D structures of colchicine and **N-deacetyl-N-formylcolchicine** were prepared and docked into the CBS. The binding pose of **N-deacetyl-N-formylcolchicine** was validated by overlapping it with the co-crystallized colchicine [1].
  - **Analysis:** The binding score (in kcal/mol) was extracted. 2D interaction plots were generated using LigPlot+ to visualize hydrophobic interactions and hydrogen bonding [1].
- **In Vitro Antiproliferative Assay:** The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines [2].
  - **Cell Lines:** Included a diverse panel of 15 human cancer cell lines from various tissues (e.g., lung, breast, melanoma) and one normal breast cell line (MCF-10A) [2].
  - **Assay Type:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [2].
  - **Procedure:** Cells were treated with a range of concentrations of the test compounds for a defined period (e.g., 48 hours). MTT solution was added, and the formation of formazan crystals by metabolically active cells was measured spectrophotometrically [2].
  - **Data Analysis:** The IC<sub>50</sub> value (concentration that inhibits 50% of cell growth) was calculated from the dose-response curves [2].
- **Additional Validation Assays:** Further experiments were conducted to confirm the mechanism of action of **N-deacetyl-N-formylcolchicine** [1] [2].

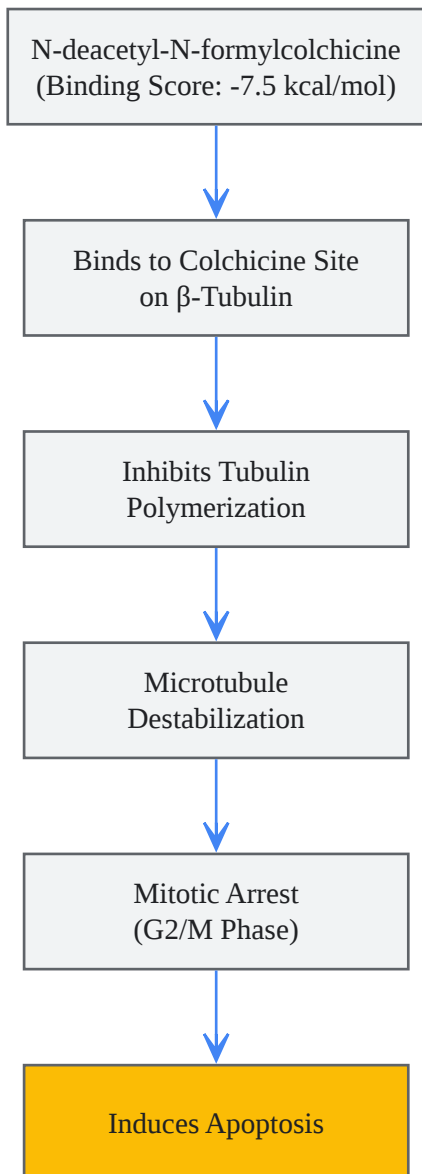
- **Microscopy:** Transmission Electron Microscopy (TEM) and light microscopy were used to observe abnormalities in cell division, such as condensed chromosomes in C-metaphase [1].
- **Wound Healing Assay:** Used to demonstrate the inhibition of cancer cell migration (anti-metastatic potential) [2].
- **Apoptosis Assay:** Detection of apoptotic bodies to confirm the induction of programmed cell death [2].

## Mechanism of Action and Structural Insights

**N-deacetyl-N-formylcolchicine** is a natural colchicine analogue where the acetamide group at the C-7 position of colchicine's B-ring is replaced by a formamide group [1] [2]. This minor structural change preserves its ability to potently inhibit microtubule polymerization.

The compound binds to the **colchicine-binding site (CBS)**, which is located at the interface of the  $\alpha$  and  $\beta$  subunits of tubulin [4] [3]. Binding to this site prevents the tubulin heterodimer from adopting a straight conformation, which is necessary for its incorporation into the growing microtubule polymer. This leads to the suppression of microtubule dynamics, arrest of the cell cycle at the metaphase stage of mitosis, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cells like cancer cells [1] [4] [2].

## Mechanism of N-deacetyl-N-formylcolchicine



[Click to download full resolution via product page](#)

## Research Implications Summary

**N-deacetyl-N-formylcolchicine** is a highly promising colchicine analogue. Its **comparable, even slightly superior, binding affinity** to tubulin, combined with its **potent and selective cytotoxicity** against a broad spectrum of cancer cells, positions it as a strong candidate for further anticancer research [1] [2]. Its activity against various cancer types and its ability to inhibit cell migration highlight its potential as a lead compound for developing new microtubule-targeting agents [2].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Docking experiments suggest that gloriosine has ... [nature.com]
2. Antiproliferative Potential of Gloriosine: A Lead for Anticancer ... [pmc.ncbi.nlm.nih.gov]
3. Molecular interactions at the colchicine binding site in tubulin [pmc.ncbi.nlm.nih.gov]
4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [N-deacetyl-N-formylcolchicine binding score compared to colchicine]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b580066#n-deacetyl-n-formylcolchicine-binding-score-compared-to-colchicine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)